rac 4-Amino Deprenyl

Description

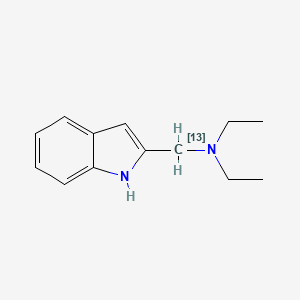

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-N-(1H-indol-2-yl(113C)methyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-3-15(4-2)10-12-9-11-7-5-6-8-13(11)14-12/h5-9,14H,3-4,10H2,1-2H3/i10+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFKZFKQVUVQDW-DETAZLGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)[13CH2]C1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of rac-4-Amino-Deprenyl

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of racemic 4-Amino-Deprenyl, a key analog of the selective monoamine oxidase B (MAO-B) inhibitor, Deprenyl (Selegiline). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles and rationale behind each procedural choice. We present a robust, multi-step synthetic pathway commencing from commercially available precursors, followed by a rigorous analytical workflow to establish the identity, purity, and structural integrity of the final compound. This guide is structured to serve as a self-validating system, integrating detailed experimental protocols with expected analytical outcomes, supported by spectroscopic data tables, process diagrams, and authoritative references.

Introduction: Rationale and Significance

Deprenyl, specifically the L-enantiomer Selegiline, is a well-established irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme pivotal in the degradation of catecholaminergic neurotransmitters like dopamine.[1] Its clinical application in managing early-stage Parkinson's disease and major depressive disorder is well-documented. The synthesis of novel Deprenyl analogs is a cornerstone of structure-activity relationship (SAR) studies aimed at discovering compounds with improved pharmacological profiles, enhanced selectivity, or novel therapeutic applications.[2]

The introduction of a primary amino group at the 4-position of the phenyl ring, yielding 4-Amino-Deprenyl, offers a strategic handle for further chemical modification. This functional group can be readily derivatized to explore new chemical space, for instance, through acylation, sulfonylation, or coupling to other moieties to create multi-target-directed ligands (MTDLs).[3] This guide details a logical and reproducible pathway for obtaining racemic 4-Amino-Deprenyl as a foundational building block for such advanced drug discovery efforts.

Chemical Synthesis of rac-4-Amino-Deprenyl

The synthesis of rac-4-Amino-Deprenyl is approached via a three-step sequence starting from 4-nitrophenylacetone. The strategy involves the initial formation of the core Deprenyl scaffold, followed by the reduction of the nitro group to the target amine. This approach is causally selected because the nitro group is relatively inert to the conditions of reductive amination and N-alkylation, whereas the resulting amino group would likely interfere, necessitating cumbersome protection and deprotection steps.

Overall Synthetic Workflow

The logical flow of the synthesis is outlined below. Each step is designed for high yield and straightforward purification, leveraging well-established chemical transformations.

Sources

- 1. The History of Selegiline/(-)-Deprenyl the First Selective Inhibitor of B-Type Monoamine Oxidase and The First Synthetic Catecholaminergic Activity Enhancer Substance [inhn.org]

- 2. Behaviour of (-)-deprenyl and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. First Synthesis of Racemic Trans Propargylamino-Donepezil, a Pleiotrope Agent Able to Both Inhibit AChE and MAO-B, with Potential Interest against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of rac-4-Amino-Deprenyl

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of rac-4-Amino-Deprenyl, a derivative of the well-known monoamine oxidase-B (MAO-B) inhibitor, deprenyl (selegiline). Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on the compound's dual-pronged action: selective enzymatic inhibition and neuroprotection via modulation of apoptotic pathways. We delve into the causality behind its pharmacological profile, present detailed experimental protocols for its characterization, and visualize key pathways to facilitate a deeper understanding of its therapeutic potential in neurodegenerative disorders.

Introduction: The Rationale for Deprenyl Analogs

(-)-Deprenyl (selegiline) is a selective, irreversible inhibitor of monoamine oxidase-B (MAO-B) that has been a cornerstone in the treatment of Parkinson's disease for decades.[1] Its primary therapeutic benefit stems from its ability to inhibit the breakdown of dopamine in the brain, thereby increasing dopaminergic tone.[2] Beyond this, extensive research has revealed that deprenyl possesses significant neuroprotective properties, many of which are independent of its MAO-B inhibitory function and are attributed to its metabolites.[3][4]

The metabolism of selegiline is complex, yielding active compounds such as desmethylselegiline, levoamphetamine, and levomethamphetamine.[5] While desmethylselegiline itself has potent anti-apoptotic and neuroprotective effects, the amphetamine metabolites can be associated with undesirable sympathomimetic and psychostimulant side effects.[6][7] This has driven the scientific community to develop novel deprenyl analogs that retain or enhance the neuroprotective qualities while minimizing or eliminating the formation of amphetamine-like metabolites. rac-4-Amino-Deprenyl ((R/S)-4-aminodesmethyldeprenyl) represents one such effort, introducing an amino group to the desmethyl-deprenyl backbone to alter its pharmacological profile.

Core Mechanism I: Selective Monoamine Oxidase-B Inhibition

The primary and most well-characterized mechanism of action for deprenyl and its close analogs is the inhibition of monoamine oxidase (MAO) enzymes. These enzymes, existing as two isoforms (MAO-A and MAO-B), are critical for the degradation of monoamine neurotransmitters.[8] MAO-B is the predominant isoform in the human brain and is chiefly responsible for dopamine catabolism, making it a key target for Parkinson's disease therapy.[9]

Enzymatic Inhibition Profile

While specific IC50 values for rac-4-Amino-Deprenyl are not prominently available in publicly accessible literature, extensive characterization of its immediate precursor, desmethylselegiline, provides a strong basis for its expected activity. Desmethylselegiline is a potent and irreversible inhibitor of MAO-B.[6][10] The addition of the 4-amino group is anticipated to modulate this activity, but the core selective MAO-B inhibitory action is expected to be retained.

For context, the inhibitory profiles of selegiline and its major metabolite, desmethylselegiline, are presented below. It is crucial to note that while desmethylselegiline is a potent MAO-B inhibitor, it is significantly less potent than the parent compound, selegiline, in vitro.[10]

| Compound | Target | IC50 Value (in vitro) | Species |

| Selegiline | MAO-B | 11.25 nM | Rat Brain |

| Desmethylselegiline | MAO-B | 625.00 nM | Rat Brain |

Source: Data extracted from a study on the kinetic evaluation of MAO-B activity in rats.[10]

This table underscores the high potency and selectivity of the deprenyl scaffold for MAO-B. The ~60-fold lower in vitro potency of desmethylselegiline compared to selegiline is noteworthy; however, ex vivo studies following oral administration show this difference is reduced to only a factor of three, suggesting that pharmacokinetic factors play a significant role in its ultimate biological effect.[10] No pharmacologically relevant inhibition of MAO-A was observed for either compound.[10]

Experimental Protocol: In Vitro MAO Inhibition Assay

To empirically determine the IC50 values for a test compound like rac-4-Amino-Deprenyl, a fluorometric or chemiluminescent assay is the industry standard. This protocol provides a self-validating system for assessing inhibitory potency.

Causality Statement: The choice of a luminescent or fluorescent method is based on its high sensitivity and suitability for high-throughput screening, allowing for precise quantification of the enzymatic reaction rate by measuring the production of hydrogen peroxide, a byproduct of MAO activity.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Reconstitute recombinant human MAO-A and MAO-B enzymes in Assay Buffer to a working concentration.

-

Prepare a stock solution of the test compound (rac-4-Amino-Deprenyl) in a suitable solvent (e.g., DMSO) and create a serial dilution series (e.g., from 1 mM to 1 pM) in Assay Buffer. Ensure the final solvent concentration in the assay is low (<1%) to avoid affecting enzyme activity.

-

Prepare a working solution of a suitable MAO substrate (e.g., p-tyramine for a mixed MAO-A/B substrate) and the detection reagent (e.g., Amplex Red in combination with horseradish peroxidase).

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of the enzyme solution (MAO-A or MAO-B) to each well.

-

Add 10 µL of the test compound dilutions or vehicle control to the respective wells.

-

Include wells for a known selective MAO-A inhibitor (e.g., clorgyline) and a MAO-B inhibitor (e.g., selegiline or rasagiline) as positive controls.

-

Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 40 µL of the substrate/detection reagent mix to all wells.

-

-

Data Acquisition and Analysis:

-

Immediately place the plate in a microplate reader capable of detecting fluorescence or luminescence.

-

Measure the signal kinetically over a period of 20-30 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration.

-

Normalize the rates to the vehicle control (100% activity) and plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data using a nonlinear regression model (log[inhibitor] vs. response -- variable slope) to determine the IC50 value.

-

Caption: Standard workflow for in vitro determination of MAO inhibitory potency.

Core Mechanism II: Neuroprotection via Apoptotic Modulation

A compelling aspect of deprenyl-related compounds is their ability to confer neuroprotection through mechanisms independent of MAO inhibition.[3] This activity is particularly relevant for treating neurodegenerative diseases where neuronal cell death is a key pathological feature. The proposed mechanism centers on the modulation of the intrinsic apoptotic pathway, governed by the Bcl-2 family of proteins.

The Bcl-2/Bax Apoptotic Switch

The Bcl-2 protein family comprises both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members.[11] The ratio of these proteins acts as a critical checkpoint for programmed cell death.[12] In a healthy neuron, anti-apoptotic Bcl-2 sequesters pro-apoptotic Bax, preventing it from activating.[13] Upon receiving an apoptotic stimulus (e.g., from oxidative stress or neurotoxins), the balance shifts: Bax is released, translocates to the mitochondria, and forms pores in the outer mitochondrial membrane.[8] This leads to the release of cytochrome c, which activates caspases and executes the apoptotic cascade.[12]

Desmethylselegiline, and by extension rac-4-Amino-Deprenyl, is believed to exert its neuroprotective effect by intervening in this process.[6] It promotes the stabilization of the mitochondrial membrane and prevents the downstream activation of apoptosis. This is achieved by upregulating the expression or activity of anti-apoptotic proteins like Bcl-2, thereby "tipping the scale" back towards survival and increasing the cell's resilience to apoptotic triggers.[13]

Caption: Proposed anti-apoptotic mechanism of rac-4-Amino-Deprenyl.

Conclusion and Future Directions

rac-4-Amino-Deprenyl is a rationally designed molecule that builds upon the legacy of selegiline. Its mechanism of action is twofold: it is expected to act as a selective inhibitor of MAO-B, increasing central dopamine levels, and to provide direct neuroprotection by upregulating anti-apoptotic defenses within the neuron. This dual functionality makes it a compound of significant interest for diseases like Parkinson's, where both symptomatic relief (dopamine enhancement) and disease modification (slowing neuronal death) are critical therapeutic goals.

Future research must focus on the precise in vitro and in vivo characterization of rac-4-Amino-Deprenyl to confirm its MAO inhibition profile and quantify its neuroprotective efficacy relative to selegiline and desmethylselegiline. Elucidating its full pharmacokinetic and metabolic profile will be essential to confirm whether it successfully avoids the generation of amphetamine-like metabolites, which would represent a significant advancement in the development of safer and more effective neuroprotective agents.

References

-

Magyar, K., Szende, B. (2004). Pharmacological Aspects of (-)-Deprenyl. Current Medicinal Chemistry, 11(15), 2033-2043. [Link]

-

Magyar, K., et al. (2004). (-)-Deprenyl, a selective MAO-B inhibitor, with apoptotic and anti-apoptotic properties. Neurotoxicology, 25(1-2), 233-242. [Link]

-

Magyar, K. (2001). The pharmacology of B-type selective monoamine oxidase inhibitors; milestones in (-)-deprenyl research. Journal of Neural Transmission. Supplementum, (61), 1-13. [Link]

-

Callens, C., et al. (2022). Neuroprotective properties of anti-apoptotic BCL-2 proteins in 5xFAD mouse model of Alzheimer's disease. Cell Death & Disease, 13(1), 88. [Link]

-

Wikipedia contributors. (2023). Desmethylselegiline. Wikipedia, The Free Encyclopedia. [Link]

- Finberg, J. P. M. (2014). Monoamine oxidase inhibitors. In Encyclopedia of Psychopharmacology. Springer, Berlin, Heidelberg.

- Biosynth. (n.d.).

-

Magyar, K., & Szende, B. (2011). The pharmacology of selegiline. International Review of Neurobiology, 100, 65-86. [Link]

-

Caccia, C., et al. (2017). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. Journal of Parkinson's Disease, 7(s1), S57-S65. [Link]

- Shacka, J. J., & Roth, K. A. (2005). Regulation of Neuronal Cell Death and Neurodegeneration by Members of the Bcl-2 Family: Therapeutic Implications. Current Drug Targets-CNS & Neurological Disorders, 4(1), 25-39.

- Boya, P., & Kroemer, G. (2008).

- Youdim, M. B., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British Journal of Pharmacology, 147(S1), S287-S296.

-

Li, H., et al. (2022). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology, 12, 997408. [Link]

- BioAssay Systems. (n.d.). MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline. Technical Bulletin.

- Knoll, J. (1998). The pharmacology of selegiline ((-)-deprenyl). New aspects. Journal of Neural Transmission. Supplementum, 52, 1-13.

-

Kalász, H., et al. (2014). Metabolism of selegiline [(-)-deprenyl)]. Current Medicinal Chemistry, 21(13), 1522-1530. [Link]

-

Allan, J. N. (2018). CLL Whiteboard #3: Mechanisms of Action of Anti-Apoptotic BCL2 Inhibitors. YouTube. [Link]

-

RCSB PDB. (2005). 2BYB: Human Monoamine Oxidase B in complex with Deprenyl. [Link]

- Patsnap Synapse. (2024). What are the therapeutic applications for MAO inhibitors?

-

Heinonen, E. H., et al. (1994). Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat. Journal of Neural Transmission. Supplementum, 41, 111-116. [Link]

-

Knoll, J. (1987). The pharmacology of (-)deprenyl. Journal of Neural Transmission. Supplementum, 25, 45-61. [Link]

-

Wikipedia contributors. (2024). Pharmacology of selegiline. Wikipedia, The Free Encyclopedia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The pharmacology of B-type selective monoamine oxidase inhibitors; milestones in (-)-deprenyl research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacology of (-)deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological aspects of (-)-deprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]

- 6. Desmethylselegiline - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biosynth.com [biosynth.com]

- 12. Neuroprotective properties of anti-apoptotic BCL-2 proteins in 5xFAD mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. poison.org [poison.org]

The Discovery and Development of Amino-Deprenyl Compounds: A Technical Guide

This in-depth technical guide explores the fascinating history and scientific journey of amino-deprenyl compounds, with a primary focus on the archetypal molecule, selegiline (L-deprenyl). From its rational design and synthesis to its elucidation as a selective enzyme inhibitor and its eventual application in neurodegenerative and psychiatric disorders, the story of selegiline is a testament to the intricate dance between chemical intuition, pharmacological screening, and clinical validation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of therapeutic agents.

Genesis of a Concept: The Quest for a Novel Psychostimulant

The story of amino-deprenyl compounds begins in the early 1960s in Hungary, within the research group of Professor József Knoll at the Semmelweis University in Budapest.[1][2] The primary scientific driver was not the inhibition of a specific enzyme, but rather the desire to create a novel psychostimulant that could enhance the activity of the brain's catecholaminergic systems without the undesirable side effects of amphetamines, such as aimless hypermotility and addiction.[1]

Professor Knoll's research was rooted in understanding the neurophysiological basis of behavior. He theorized that the brain's "catecholaminergic engine" was crucial for acquired drives and purposeful behavior.[1] Amphetamines were known to stimulate this system but did so by inducing a continuous and non-physiological release of catecholamines, leading to their depletion and the aforementioned adverse effects.

The pivotal insight was to modify the structure of methamphetamine to retain its stimulatory properties while eliminating its catecholamine-releasing effects. The research team decided to incorporate a propargyl group (a carbon-carbon triple bond) into the methamphetamine molecule. This chemical moiety was known from the structure of pargyline, an existing monoamine oxidase (MAO) inhibitor.[1] The hypothesis was that this structural alteration would yield a compound with a unique pharmacological profile.

This line of inquiry led to the synthesis of a series of N-propargyl-methamphetamine derivatives by Zoltán Ecseri at Chinoin Pharmaceutical Company.[3] Among these, the racemic compound designated E-250, later known as deprenyl, showed the most promise in preclinical studies.[2] The first scientific reports on E-250 were published in Hungarian in 1964 and in English in 1965.[2][4] Subsequent research focused on the levorotatory enantiomer, L-deprenyl, which was found to be the more active and less toxic isomer, and was eventually named selegiline.[3]

Unraveling the Mechanism: A Tale of Two Activities

Initial pharmacological studies revealed that selegiline did not induce the typical amphetamine-like hypermotility. Instead, it was found to be a potent inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters like dopamine, norepinephrine, and serotonin.

Selective Inhibition of Monoamine Oxidase-B (MAO-B)

Further research in the late 1960s led to the discovery of two isoforms of MAO: MAO-A and MAO-B. This was a critical turning point in understanding the therapeutic potential of selegiline. It was discovered that at lower therapeutic doses, selegiline is a selective and irreversible inhibitor of MAO-B.[5] This selectivity is crucial because MAO-A is the primary isoform responsible for metabolizing tyramine, an amino acid found in certain foods. Inhibition of intestinal MAO-A by non-selective MAOIs can lead to a dangerous hypertensive crisis when tyramine-rich foods are consumed (the "cheese effect"). Selegiline's selectivity for MAO-B circumvented this major clinical obstacle.

The irreversible inhibition of MAO-B by selegiline occurs through the formation of a covalent bond between the propargyl group of selegiline and the flavin adenine dinucleotide (FAD) cofactor at the active site of the enzyme. This effectively inactivates the enzyme, leading to an increase in the synaptic concentration of dopamine, as MAO-B is the predominant form of the enzyme in dopamine-rich regions of the brain, such as the striatum.

The selectivity of selegiline for MAO-B over MAO-A is a key determinant of its therapeutic window. The following table summarizes the inhibitory potency of selegiline against both MAO isoforms.

| Compound | Target | Action | IC50 | Selectivity (MAO-A/MAO-B) |

| Selegiline | MAO-B | Inhibitor | 51 nM[6] | ~450-fold[6] |

| Selegiline | MAO-A | Inhibitor | 23 µM[6] |

Note: IC50 values can vary between studies and experimental conditions.

Catecholaminergic Activity Enhancer (CAE) Effect

Intriguingly, further research by Knoll and his team revealed that selegiline possesses a second, distinct mechanism of action, which they termed the "catecholaminergic activity enhancer" (CAE) effect.[7] This effect is independent of its MAO-B inhibitory activity and is observed at doses lower than those required for significant enzyme inhibition.

The CAE effect is characterized by an enhancement of the impulse-propagation-mediated release of catecholamines, particularly dopamine and norepinephrine. Unlike amphetamines, which cause a massive, non-physiological release of these neurotransmitters from their storage vesicles, selegiline is thought to facilitate their release in response to normal neuronal firing. This more nuanced modulation of catecholaminergic neurotransmission is believed to contribute to its therapeutic effects and its favorable side-effect profile compared to traditional stimulants.

From Laboratory to Clinic: A Timeline of Therapeutic Applications

The unique pharmacological profile of selegiline paved the way for its investigation in various neurological and psychiatric conditions.

A Timeline of Key Milestones:

-

Early 1960s: Synthesis of racemic deprenyl (E-250) in Hungary.[3]

-

1964-1965: First publications describing the pharmacology of deprenyl.[2][4]

-

Late 1960s: Discovery of MAO-A and MAO-B isoforms and selegiline's selectivity for MAO-B.

-

1970s: Early clinical investigations into the use of selegiline in Parkinson's disease, often as an adjunct to levodopa therapy.

-

June 5, 1989: The U.S. Food and Drug Administration (FDA) approves selegiline (Eldepryl®) for the treatment of Parkinson's disease as an adjunct to levodopa/carbidopa.[8]

-

1990s: Further clinical trials, including the landmark DATATOP study, which suggested a potential neuroprotective effect of selegiline in early Parkinson's disease.

-

February 27, 2006: The FDA approves the selegiline transdermal system (Emsam®) for the treatment of major depressive disorder.[9][10][11] This formulation allows for the bypass of first-pass metabolism, leading to different pharmacokinetic and pharmacodynamic properties.

Parkinson's Disease

In Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra leads to a deficiency of dopamine in the striatum, resulting in the characteristic motor symptoms of the disease. By inhibiting MAO-B, selegiline reduces the breakdown of dopamine in the brain, thereby increasing its availability at the synapse. This can help to alleviate the motor symptoms of Parkinson's disease and may also delay the need for levodopa therapy in the early stages of the disease.

Major Depressive Disorder

The antidepressant effects of selegiline are thought to be mediated by its inhibition of both MAO-A and MAO-B at higher doses, leading to increased synaptic concentrations of serotonin, norepinephrine, and dopamine. The transdermal patch formulation was specifically developed for the treatment of depression to achieve systemic concentrations of selegiline that are effective for inhibiting both MAO isoforms in the brain while minimizing the risk of the "cheese effect" by bypassing the gastrointestinal tract and first-pass metabolism in the liver.[10]

Experimental Protocols and Methodologies

A cornerstone of amino-deprenyl research is the accurate determination of their inhibitory activity against MAO isoforms. The following provides a generalized protocol for a common in vitro fluorometric assay used to assess MAO-B inhibition.

Experimental Protocol: In Vitro Fluorometric MAO-B Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., selegiline) against human recombinant MAO-B.

Principle: This assay utilizes a non-fluorescent substrate that is converted by MAO-B into a highly fluorescent product. The rate of fluorescence increase is proportional to the enzyme activity. The presence of an inhibitor will reduce the rate of product formation, and the degree of inhibition can be quantified.

Materials:

-

Human recombinant MAO-B enzyme

-

MAO-B substrate (e.g., a proprietary non-fluorescent precursor to a fluorescent molecule)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Test compound (selegiline) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., a known potent MAO-B inhibitor)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Dilute the MAO-B enzyme to the desired working concentration in assay buffer.

-

Prepare a stock solution of the test compound and create a series of dilutions to cover a range of concentrations.

-

Prepare a working solution of the MAO-B substrate in assay buffer.

-

-

Assay Setup:

-

Add a small volume of assay buffer to all wells of the microplate.

-

Add the test compound dilutions to the appropriate wells.

-

Include wells for a negative control (no inhibitor) and a positive control.

-

Add the diluted MAO-B enzyme solution to all wells except for a blank (no enzyme).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiate Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the MAO-B substrate solution to all wells.

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorescent product.

-

Measure the fluorescence intensity kinetically over a period of time (e.g., every minute for 30 minutes) at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Normalize the reaction rates to the negative control (100% activity).

-

Plot the percentage of inhibition versus the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Chemical Synthesis of Selegiline

The chemical synthesis of selegiline is a well-established process in medicinal chemistry. The most common laboratory-scale synthesis involves the N-alkylation of L-methamphetamine (also known as levomethamphetamine) with a propargyl halide.

Overall Reaction:

L-Methamphetamine + Propargyl Bromide → Selegiline + HBr

Step-by-Step Description:

-

Starting Materials: The synthesis begins with the levorotatory isomer of methamphetamine, L-methamphetamine. The other key reagent is a propargyl halide, typically propargyl bromide.

-

Reaction Conditions: The reaction is typically carried out in a suitable organic solvent, and a base is often added to neutralize the hydrobromic acid (HBr) that is formed as a byproduct.

-

N-Alkylation: The nitrogen atom of the secondary amine group in L-methamphetamine acts as a nucleophile and attacks the electrophilic carbon atom of the propargyl bromide. This results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion.

-

Work-up and Purification: After the reaction is complete, the reaction mixture is typically subjected to an aqueous work-up to remove any unreacted starting materials, the base, and the salt byproduct. The crude selegiline is then purified, for example, by distillation or chromatography, to yield the final product.

Conclusion and Future Directions

The discovery and development of amino-deprenyl compounds, exemplified by selegiline, represent a significant advancement in neuropharmacology. The journey from a rationally designed psychostimulant to a selective MAO-B inhibitor for Parkinson's disease and an antidepressant has provided valuable insights into the complexities of neurotransmitter regulation and the treatment of neurological and psychiatric disorders.

Future research in this area may focus on the development of new-generation amino-deprenyl compounds with improved selectivity, pharmacokinetic profiles, and potentially novel mechanisms of action. A deeper understanding of the CAE effect and its therapeutic implications could also open up new avenues for the treatment of a broader range of CNS disorders. The legacy of József Knoll and his team continues to inspire the quest for innovative therapies that can improve the lives of patients with debilitating brain diseases.

References

-

Knoll, J. (2018). Enhancer Sensitive Brain Regulations and Synthetic Enhancers (Selegiline, BPAP) Which Counteract the Regressive Effects of Aging. International Network for the History of Neuropsychopharmacology. [Link][2]

-

RxList. (n.d.). Eldepryl (Selegiline Hcl): Side Effects, Uses, Dosage, Interactions, Warnings. [Link][12]

-

U.S. Food and Drug Administration. (1997). Search Orphan Drug Designations and Approvals. [Link][8]

-

Drugs.com. (2023). Emsam (selegiline) FDA Approval History. [Link][9]

-

International Network for the History of Neuropsychopharmacology. (2014). The History of Selegiline/(-)-Deprenyl the First Selective Inhibitor of B-Type Monoamine Oxidase and The First Synthetic Catecholaminergic Activity Enhancer Substance. [Link][4]

-

Wikipedia. (2024). Pharmacology of selegiline. [Link]

-

Psychiatry Online. (2006). MAOI Skin Patch Wins FDA Approval for Depression. Psychiatric News. [Link][10]

-

Wikipedia. (2024). Selegiline. [Link]

-

GovInfo. (1997). Federal Register, Volume 62 Issue 64 (Thursday, April 3, 1997). [Link]

-

Knoll, J. (2016). The significance of selegiline/(-)-deprenyl after 50 years in research and therapy (1965-2015). Neurobiology (Budapest). [Link][7]

- Knoll, J. (2012). How Selegiline ((-)-Deprenyl) Slows Brain Aging. Bentham Science Publishers.

-

Bentivoglio, A. R., et al. (2019). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. Current Neuropharmacology. [Link]

-

Knoll, J. (2018). Enhancer Sensitive Brain Regulations and Synthetic Enhancers (Selegiline, BPAP) Which Counteract the Regressive Effects of Aging. International Network for the History of Neuropsychopharmacology. [Link][2]

-

Fowler, J. S., et al. (2015). Evidence that Formulations of the Selective MAO-B Inhibitor, Selegiline, which Bypass First-Pass Metabolism, also Inhibit MAO-A in the Human Brain. Neuropsychopharmacology. [Link][5]

-

Finberg, J. P. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology. [Link]

-

Charles River. (2025). MAO Inhibition in Drug Discovery and Development. [Link]

-

Power. (2023). Mao A vs Mao B. [Link]

-

Medscape. (2006). FDA Approvals: Rituxan and Emsam. [Link][11]

-

U.S. Food and Drug Administration. (2014). EMSAM® (selegiline transdermal system). [Link]

Sources

- 1. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. inhn.org [inhn.org]

- 3. Deprenyl - Wikipedia [en.wikipedia.org]

- 4. The History of Selegiline/(-)-Deprenyl the First Selective Inhibitor of B-Type Monoamine Oxidase and The First Synthetic Catecholaminergic Activity Enhancer Substance [inhn.org]

- 5. Evidence that Formulations of the Selective MAO-B Inhibitor, Selegiline, which Bypass First-Pass Metabolism, also Inhibit MAO-A in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The significance of selegiline/(-)-deprenyl after 50 years in research and therapy (1965-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Search Orphan Drug Designations and Approvals [accessdata.fda.gov]

- 9. drugs.com [drugs.com]

- 10. psychiatryonline.org [psychiatryonline.org]

- 11. login.medscape.com [login.medscape.com]

- 12. Eldepryl (Selegiline Hcl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

An In-Depth Technical Guide to the Stereoisomers of 4-Amino Deprenyl: Synthesis, Chiral Separation, and Biological Activity

A Hypothetical Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, albeit hypothetical, framework for the synthesis, chiral separation, and biological evaluation of the enantiomers of 4-Amino Deprenyl (4-Amino-N-methyl-N-propargylamphetamine). As a novel derivative of the well-established monoamine oxidase B (MAO-B) inhibitor Deprenyl (Selegiline), the introduction of a 4-amino group on the phenyl ring is poised to modulate its pharmacological profile. This document outlines a plausible synthetic pathway, proposes detailed protocols for enantiomeric resolution, and discusses the anticipated biological activities of the (R)- and (S)-enantiomers, with a primary focus on their interaction with monoamine oxidase enzymes. This guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.

Introduction: The Deprenyl Scaffold and the Promise of the 4-Amino Moiety

Deprenyl, specifically the (R)-(-)-enantiomer known as Selegiline, is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B)[1]. Its therapeutic efficacy in Parkinson's disease stems from its ability to potentiate dopaminergic neurotransmission by preventing the breakdown of dopamine in the brain[1]. The pharmacological activity of Deprenyl is highly stereospecific, with the (R)-enantiomer being a significantly more potent MAO-B inhibitor than its (S)-(+)-counterpart.

The introduction of substituents onto the phenyl ring of the Deprenyl scaffold presents an opportunity to modulate its potency, selectivity, and overall pharmacological profile. The 4-amino group, in particular, is a versatile functional group that can alter a molecule's electronic properties, lipophilicity, and potential for hydrogen bonding. This guide explores the hypothetical compound 4-Amino Deprenyl, investigating the scientific rationale and experimental approaches necessary to unlock the potential of its individual enantiomers.

Proposed Synthesis of Racemic 4-Amino Deprenyl

A plausible synthetic route to racemic 4-Amino Deprenyl can be envisioned starting from 4-nitrobenzaldehyde. The synthesis would proceed through the formation of the key intermediate 4-nitroamphetamine, followed by reduction of the nitro group, N-methylation, and finally N-propargylation.

Synthesis of 4-Nitroamphetamine

The synthesis of 4-nitroamphetamine can be achieved via a Henry reaction between 4-nitrobenzaldehyde and nitroethane to yield 1-(4-nitrophenyl)-2-nitropropene, followed by reduction.

-

Step 1: 1-(4-nitrophenyl)-2-nitropropene Synthesis: 4-nitrobenzaldehyde is reacted with nitroethane in the presence of a base catalyst such as ammonium acetate.

-

Step 2: Reduction to 4-Nitroamphetamine: The resulting nitrostyrene derivative is then reduced to the corresponding phenethylamine. A common method for this transformation is reduction with lithium aluminum hydride (LiAlH4) in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF)[2].

Synthesis of 4-Amino-N-methylamphetamine

-

Step 3: Reduction of the Nitro Group: The nitro group of 4-nitroamphetamine is reduced to an amino group. This can be accomplished through various methods, including catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst or by using a reducing agent such as tin(II) chloride in hydrochloric acid.

-

Step 4: N-Methylation: The resulting primary amine, 4-aminoamphetamine, can be selectively N-methylated to the secondary amine, 4-amino-N-methylamphetamine. A common method for this is reductive amination, where the primary amine is reacted with an excess of formaldehyde in the presence of a reducing agent like sodium borohydride.

N-Propargylation to Yield rac-4-Amino Deprenyl

-

Step 5: N-Propargylation: The final step involves the N-propargylation of 4-amino-N-methylamphetamine to yield racemic 4-Amino Deprenyl. This is typically achieved by reacting the secondary amine with propargyl bromide or propargyl chloride in the presence of a base, such as potassium carbonate or triethylamine, in an appropriate solvent like acetonitrile[3].

Figure 1: Proposed synthetic workflow for racemic 4-Amino Deprenyl.

Chiral Separation of rac-4-Amino Deprenyl Enantiomers

The resolution of the racemic mixture of 4-Amino Deprenyl into its individual (R)- and (S)-enantiomers is a critical step to evaluate their distinct biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

Chiral HPLC Methodology

A direct separation of the enantiomers can likely be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of amphetamine analogs[4].

Proposed HPLC Protocol:

-

Column: A chiral column with a polysaccharide-based stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio will need to be optimized to achieve baseline separation. The addition of a small amount of an amine modifier, such as diethylamine or triethylamine, may be necessary to improve peak shape and resolution for the basic analytes.

-

Flow Rate: Typically in the range of 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where the aromatic ring of 4-Amino Deprenyl absorbs (likely around 254 nm).

-

Temperature: Column temperature should be controlled, as it can significantly affect chiral recognition and separation.

Chiral Derivatization as an Alternative Approach

An alternative to direct chiral HPLC is to derivatize the racemic mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.

Proposed Derivatization Protocol:

-

Chiral Derivatizing Agent: A common reagent for derivatizing amines is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or Mosher's acid chloride.

-

Reaction: The racemic 4-Amino Deprenyl is reacted with the chiral derivatizing agent under appropriate conditions to form a mixture of diastereomers.

-

Separation: The resulting diastereomeric mixture is then separated using standard reversed-phase HPLC.

-

Analysis: The ratio of the two diastereomeric peaks corresponds to the enantiomeric ratio of the original sample.

Figure 2: Methodologies for the chiral separation of 4-Amino Deprenyl enantiomers.

Hypothesized Biological Activity of 4-Amino Deprenyl Enantiomers

The primary biological target of interest for 4-Amino Deprenyl is monoamine oxidase. Based on the structure-activity relationships of known MAO inhibitors, we can hypothesize the potential activity of the (R)- and (S)-enantiomers.

Monoamine Oxidase Inhibition

-

(R)-4-Amino Deprenyl: It is hypothesized that the (R)-enantiomer will be a more potent inhibitor of MAO-B than the (S)-enantiomer, mirroring the stereoselectivity of Deprenyl. The propargyl group is essential for the irreversible inhibition mechanism. The 4-amino group, being an electron-donating group, may influence the electronic environment of the phenyl ring and potentially affect the binding affinity to the enzyme's active site. This could either enhance or slightly diminish the inhibitory potency compared to Selegiline. It is also possible that the amino group could introduce some MAO-A inhibitory activity, thus altering the selectivity profile.

-

(S)-4-Amino Deprenyl: The (S)-enantiomer is expected to be a significantly weaker MAO-B inhibitor. Its primary activity may lie in other areas, such as inhibition of monoamine reuptake transporters.

Table 1: Hypothesized MAO Inhibitory Profile

| Enantiomer | Predicted MAO-B IC50 | Predicted MAO-A IC50 | Predicted Selectivity (MAO-A/MAO-B) |

| (R)-4-Amino Deprenyl | Low nanomolar range | Micromolar to sub-micromolar range | High for MAO-B |

| (S)-4-Amino Deprenyl | Micromolar range | High micromolar range | Low |

| Selegiline (Reference) | ~10 nM | ~2 µM | ~200 |

Other Potential Pharmacological Activities

The amphetamine backbone of 4-Amino Deprenyl suggests potential interactions with monoamine transporters (dopamine, norepinephrine, and serotonin transporters). The 4-amino substitution could enhance affinity for the serotonin transporter, a property not prominent in Deprenyl. This could lead to a more complex pharmacological profile with potential antidepressant or anxiolytic effects.

Experimental Protocol: In Vitro MAO Inhibition Assay

To determine the inhibitory potency and selectivity of the synthesized enantiomers, a well-established in vitro MAO inhibition assay should be performed. The MAO-Glo™ Assay is a commercially available, robust, and sensitive method for this purpose[5][6][7].

MAO-Glo™ Assay Protocol:

-

Reagents:

-

Human recombinant MAO-A and MAO-B enzymes.

-

MAO-Glo™ Assay kit (containing luminogenic substrate, Luciferin Detection Reagent, and appropriate buffers).

-

(R)- and (S)-4-Amino Deprenyl enantiomers and reference inhibitors (e.g., Clorgyline for MAO-A and Selegiline for MAO-B).

-

-

Procedure:

-

Prepare serial dilutions of the test compounds and reference inhibitors.

-

In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) and the test compound or reference inhibitor.

-

Initiate the reaction by adding the luminogenic MAO substrate.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Add the Luciferin Detection Reagent to stop the MAO reaction and generate a luminescent signal.

-

Incubate for 20 minutes at room temperature to stabilize the signal.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compounds.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

-

Conclusion and Future Directions

This technical guide has laid out a hypothetical yet scientifically grounded pathway for the exploration of the enantiomers of 4-Amino Deprenyl. The proposed synthesis, chiral separation, and biological evaluation protocols provide a roadmap for researchers to investigate this novel compound. The key to unlocking its therapeutic potential lies in the careful characterization of the individual enantiomers, as their pharmacological profiles are expected to differ significantly.

Future research should focus on the successful synthesis and purification of racemic 4-Amino Deprenyl, followed by the optimization of the chiral separation method. Subsequent in-depth pharmacological profiling, including in vitro and in vivo studies, will be necessary to fully elucidate the therapeutic potential of the (R)- and (S)-enantiomers of 4-Amino Deprenyl and to determine if the introduction of the 4-amino group offers a significant advantage over the parent compound, Deprenyl.

References

-

The identification of 4-methylamphetamine and its synthesis by-products in forensic samples. (2025). Forensic Science International. [Link]

-

Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (2018). Frontiers in Chemistry. [Link]

-

HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a Slovenská Farmacie. [Link]

-

Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023). Molecules. [Link]

-

Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (2018). Frontiers in Chemistry. [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

- Process for making 4-nitro-n-methylphthalimide. (1977).

- Preparation method of (R)-(+)-N-propargyl-1-indan amines. (2009).

-

Chiral analysis of amphetamine, methamphetamine, MDMA and MDA enantiomers in human hair samples. (2024). Journal of Analytical Toxicology. [Link]

-

Synthesis of N-Methylamphetamine – Part of The Chemistry of Breaking Bad. (2013). ChemistryViews. [Link]

-

Synthesis of propargylic amines. (n.d.). Organic Chemistry Portal. [Link]

-

Structure-Based Design of Novel MAO-B Inhibitors: A Review. (2023). Molecules. [Link]

-

Appendix One: Forensic Science Service – Methylamphetamine. (n.d.). GOV.UK. [Link]

-

Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. (2017). ACS Omega. [Link]

-

Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. (2023). ACS Omega. [Link]

-

Accessing N‐Propargyl Amino Alcohols through Cu(I)‐Catalyzed A‐Coupling/Annulation and Bi(III)‐Promoted Ring‐Opening. (2020). Chemistry – An Asian Journal. [Link]

-

Recommended methods for testing amphetamine and methamphetamine. (n.d.). UNODC. [Link]

-

Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. (2020). Molecules. [Link]

-

Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. (2023). Journal of the Iranian Chemical Society. [Link]

-

Nano-Glo® Dual-Luciferase® Reporter Assay System, Manual Protocol. (2015). YouTube. [Link]

Sources

neuroprotective properties of rac 4-Amino Deprenyl

An In-depth Technical Guide to the Neuroprotective Properties of Deprenyl and its Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative disorders such as Parkinson's disease present a formidable challenge to modern medicine, characterized by the progressive loss of neuronal populations. The development of neuroprotective agents that can slow or halt this degenerative process is a critical therapeutic goal. L-Deprenyl (Selegiline), a selective inhibitor of monoamine oxidase-B (MAO-B), has emerged as a gold-standard compound in this area, demonstrating significant neuroprotective effects that extend beyond its enzymatic inhibition. This technical guide provides a comprehensive analysis of the multifaceted neuroprotective mechanisms of deprenyl and its structural analogs. We will dissect the key signaling pathways, present robust experimental methodologies for their evaluation, and explore the structure-activity relationships that govern their therapeutic potential. This document serves as a deep dive into the science of propargylamine-based neuroprotection, offering field-proven insights for professionals engaged in neurological research and drug development.

Introduction: The Therapeutic Promise of Propargylamines in Neurodegeneration

The landscape of neurodegenerative disease treatment is gradually shifting from purely symptomatic relief towards disease-modifying strategies. A central tenet of this approach is neuroprotection—the preservation of neuronal structure and function against chronic insults like oxidative stress, mitochondrial dysfunction, and apoptosis. L-deprenyl was initially developed for the treatment of Parkinson's disease, where its inhibition of MAO-B increases dopaminergic tone.[1][2] However, extensive research has revealed that its therapeutic efficacy is not solely dependent on this mechanism.[3][4][5]

A crucial finding in the field is that the neuroprotective properties of deprenyl are largely independent of MAO-B inhibition and are intrinsically linked to its propargylamine structure.[3][5] This has spurred investigation into a class of related compounds, including rasagiline and other analogs. This guide will focus on the foundational molecule, L-deprenyl, as a model for understanding the neuroprotective activities relevant to this entire class of compounds, including potential derivatives such as a racemic 4-amino-substituted deprenyl. The principles and mechanisms discussed herein provide the scientific bedrock for the rational design and evaluation of next-generation neuroprotective agents.

Core Neuroprotective Mechanisms of Deprenyl Analogs

The ability of deprenyl to shield neurons from death is multifaceted, involving the modulation of cell death pathways, enhancement of pro-survival signaling, and mitigation of cellular stress. These actions are largely attributed to the parent compound and its metabolites, independent of MAO-B inhibition.[5]

MAO-B Inhibition-Independent Pathways

Anti-Apoptotic Signaling: Apoptosis, or programmed cell death, is a final common pathway in many neurodegenerative conditions. Deprenyl intervenes at several critical junctures in the apoptotic cascade.

-

Mitochondrial Integrity: It stabilizes mitochondrial function by preventing the opening of the mitochondrial permeability transition pore (mPTP), a key event that triggers the release of pro-apoptotic factors like cytochrome c.[6][7]

-

Bcl-2 Family Regulation: Deprenyl and its analogs upregulate the expression of anti-apoptotic proteins such as Bcl-2.[6][8][9] These proteins act to sequester pro-apoptotic members of the same family, thereby preventing the initiation of the mitochondrial death pathway.

-

Suppression of Pro-Apoptotic Kinases: The compound has been shown to reduce the expression of pro-apoptotic kinases like Mst1, which, when activated, promotes chromatin condensation and DNA fragmentation.[8]

Induction of Pro-Survival Factors: Beyond preventing cell death, deprenyl actively promotes neuronal survival and resilience.

-

Neurotrophic Factor Induction: It stimulates the synthesis and release of critical neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF).[6][9]

-

Activation of Pro-Survival Kinases: Through mechanisms that may involve TrkB receptor activation, deprenyl stimulates the PI3K/Akt signaling pathway.[7] Activated Akt is a central node in cell survival, phosphorylating and inactivating a host of pro-apoptotic targets.

Antioxidant Properties: Oxidative stress is a major driver of neuronal damage. Deprenyl exhibits potent antioxidant capabilities.

-

Direct Scavenging: It can directly neutralize harmful reactive oxygen species (ROS), including the highly cytotoxic hydroxyl radical (.OH).[4]

-

Induction of Antioxidant Enzymes: The compound activates the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway, a master regulator of cellular antioxidant defenses, leading to the increased expression of enzymes like heme oxygenase-1 and glutathione S-transferase.[7][8]

MAO-B Inhibition-Dependent Pathways

While many neuroprotective effects are independent of MAO-B inhibition, this enzymatic action still contributes significantly, particularly in the context of dopamine-producing neurons.

-

Reduced Oxidative Stress: The metabolism of dopamine by MAO-B generates hydrogen peroxide, a source of oxidative stress.[7] By inhibiting this process, deprenyl reduces the basal level of ROS in dopaminergic neurons.

-

Prevention of Neurotoxin Formation: In experimental models, MAO-B is responsible for converting the pro-toxin MPTP into its active, neuron-killing form, MPP+.[10][11] Deprenyl's inhibition of MAO-B completely prevents this conversion, a key mechanism of its protective effect in this specific toxicant model.[10]

A Deeper Look: Key Signaling Pathways

To fully appreciate the elegance of deprenyl's neuroprotective action, a visual representation of the involved signaling cascades is essential.

Caption: Deprenyl's anti-apoptotic signaling cascade.

Caption: Deprenyl-activated pro-survival and antioxidant pathways.

Experimental Validation: Protocols & Data

The neuroprotective effects of deprenyl have been substantiated across numerous preclinical models. The causality behind these experimental choices lies in recreating specific aspects of neurodegenerative pathology in a controlled environment.

In Vitro Models of Neurotoxicity

In vitro systems, such as cultured neuronal cell lines (e.g., SH-SY5Y) or primary neurons, are indispensable for mechanistic studies. They allow for precise control over the cellular environment and high-throughput screening of compounds. The choice of toxin is critical: MPP+ and 6-hydroxydopamine (6-OHDA) are used to model Parkinsonian toxicity, while serum withdrawal or hydrogen peroxide induce apoptosis and oxidative stress, respectively.

Protocol: Assessing Neuroprotection via MTT Cell Viability Assay

This protocol provides a self-validating system by including appropriate controls to measure both the toxicity of the insult and any intrinsic effect of the test compound.

-

Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well in complete culture medium. Allow cells to adhere for 24 hours.

-

Pre-treatment: Remove the medium and replace it with a fresh medium containing various concentrations of the test compound (e.g., L-deprenyl, 10⁻⁹ to 10⁻⁵ M). Include a "vehicle-only" control. Incubate for 2 hours.

-

Causality Insight: Pre-treatment allows the compound to engage cellular machinery and initiate protective pathways before the toxic insult is applied, mimicking a prophylactic therapeutic strategy.

-

-

Toxic Insult: Add the neurotoxin (e.g., MPP+ at a final concentration of 1 mM) to all wells except the "no toxin" and "compound-only" controls.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours.

-

Self-Validation: Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

-

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

-

Quantification: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express results as a percentage of the viability of the "no toxin" control. This allows for the calculation of the protective effect at each compound concentration.

| Compound | Neurotoxin Model | Cell Type | Protective Concentration Range | Reference |

| L-Deprenyl | MPP+ Induced Apoptosis | PC12 Cells | 10⁻⁹ to 10⁻¹³ M | [12] |

| L-Deprenyl | 6-OHDA Toxicity | SH-SY5Y | 0.1 - 10 µM | [6] |

| L-Deprenyl | Serum Withdrawal | PC12 Cells | 10⁻⁹ M | [12] |

| L-Deprenyl | Peroxynitrite | SH-SY5Y | 1 - 10 µM | [13] |

Table 1: Summary of in vitro neuroprotective efficacy of L-Deprenyl.

In Vivo Models of Neurodegeneration

Animal models are crucial for evaluating a compound's efficacy within a complex biological system, assessing its pharmacokinetics, and observing behavioral outcomes. The MPTP mouse model is a gold standard for Parkinson's disease research.

Protocol: Evaluation in the MPTP Mouse Model of Parkinson's Disease

-

Animal Groups: Use male C57BL/6 mice, 8-10 weeks old. Divide into four groups: (1) Saline control, (2) MPTP + Vehicle, (3) MPTP + L-deprenyl (e.g., 0.25 mg/kg, s.c.), (4) L-deprenyl only.

-

Drug Administration: Administer L-deprenyl or vehicle daily for 7 days prior to MPTP administration and continue for the duration of the experiment.

-

Causality Insight: This regimen tests the compound's ability to prevent the neurotoxic cascade from initiating, which is a key goal of neuroprotection.

-

-

MPTP Induction: On day 8, administer MPTP-HCl (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals. Administer saline to the control group.

-

Behavioral Assessment (Rotarod Test): At 7 days post-MPTP lesioning, assess motor coordination. Place mice on a rotating rod with accelerating speed (e.g., 4 to 40 rpm over 5 minutes). Record the latency to fall. Perform three trials per mouse.

-

Self-Validation: The MPTP+Vehicle group should show a significantly shorter latency to fall compared to the saline control, validating the lesion. The L-deprenyl only group should perform similarly to the saline control, ensuring the drug itself does not impair motor function.

-

-

Tissue Collection and Analysis: At 14 days post-lesioning, euthanize the animals and perfuse with 4% paraformaldehyde. Dissect the brains and process for immunohistochemistry.

-

Immunohistochemistry: Section the substantia nigra and striatum. Stain for Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.

-

Quantification: Use stereological methods to count the number of TH-positive neurons in the substantia nigra pars compacta (SNpc). A successful neuroprotective agent will result in a significantly higher number of surviving TH-positive neurons in the MPTP+L-deprenyl group compared to the MPTP+Vehicle group.

| Treatment | Dopaminergic Neuron Loss (SNpc) | Striatal Dopamine Depletion | Behavioral Deficit (Rotarod) | Reference |

| MPTP + Vehicle | ~50-60% | ~70-80% | Significant reduction in latency to fall | [10] |

| MPTP + Deprenyl | Significantly attenuated | Significantly attenuated | Performance near control levels | [10] |

| DSP-4 + Deprenyl | N/A (Noradrenergic Toxin) | Attenuated NA depletion in hippocampus | N/A | [14] |

Table 2: Summary of in vivo neuroprotective effects of Deprenyl in toxin models.

Structure-Activity Relationship (SAR) and Synthesis

The neuroprotective activity of deprenyl-like molecules is highly dependent on their chemical structure.

-

The N-Propargyl Moiety: The N-propargyl group (–CH₂–C≡CH) is considered essential for the MAO-B-independent neuroprotective effects.[5][13] It is this part of the molecule that is believed to interact with cellular targets like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) to initiate anti-apoptotic signaling.

-

Amphetamine Backbone: The phenethylamine core provides the necessary lipophilicity to cross the blood-brain barrier and positions the propargyl group correctly for interaction with its targets.

-

Stereochemistry: The (-)-enantiomer of deprenyl is significantly more potent in its anti-apoptotic activity than the (+)-enantiomer, suggesting a specific stereochemical interaction with its cellular targets.[12]

-

Aromatic Substitution: The potential introduction of a 4-amino group onto the phenyl ring would significantly alter the molecule's electronics and polarity. While no specific data exists for 4-Amino Deprenyl, such a modification would be expected to influence blood-brain barrier penetration and target binding affinity, necessitating a full experimental re-evaluation.

Synthesis Overview

The synthesis of deprenyl involves the reductive amination of phenylacetone with methylamine, followed by N-alkylation with propargyl bromide.

Sources

- 1. Deprenyl in Parkinson's disease: mechanisms, neuroprotective effect, indications and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deprenyl (selegiline): the history of its development and pharmacological action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-deprenyl protects mesencephalic dopamine neurons from glutamate receptor-mediated toxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant mechanism and protection of nigral neurons against MPP+ toxicity by deprenyl (selegiline) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deprenyl: from chemical synthesis to neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Neuroprotective effect of L-deprenyl on the expression level of the Mst1 gene and inhibition of apoptosis in rat-model spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effect of deprenyl (selegiline) on the natural history of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. neurology.org [neurology.org]

- 12. (-)-Deprenyl, a selective MAO-B inhibitor, with apoptotic and anti-apoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotection by (-)-deprenyl and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effect of low oral doses of (-)-deprenyl and its metabolites on DSP-4 toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: Charting a Course into Novel Pharmacological Territory

An In-Depth Technical Guide to the Early-Stage Research of rac-4-Amino Deprenyl Derivatives

The exploration of novel chemical entities is the foundational pillar of therapeutic innovation. This guide is conceived for the discerning researcher, scientist, and drug development professional poised at the frontier of neuropharmacology. The subject of this technical whitepaper, racemic 4-Amino Deprenyl and its derivatives, represents a logical yet underexplored evolution of a well-established therapeutic agent. Deprenyl (also known as selegiline when in its levorotatory form) is a selective, irreversible inhibitor of monoamine oxidase-B (MAO-B) and has been a cornerstone in the management of Parkinson's disease.[1][2]

The introduction of a 4-amino moiety to the phenyl ring of the Deprenyl scaffold is a deliberate chemical modification intended to probe new structure-activity relationships (SAR). This substitution could fundamentally alter the molecule's electronic properties, polarity, and potential for hydrogen bonding, thereby influencing its pharmacokinetic profile, target engagement, and potential for novel biological activities. This guide does not merely present established facts; it provides a strategic and methodological framework for the synthesis, characterization, and initial pharmacological evaluation of this novel class of compounds. We will proceed from first principles, grounding our proposed methodologies in the robust science of its parent compound and related chemical structures.

Part 1: The Strategic Imperative for 4-Amino Deprenyl Derivatives

The Deprenyl Legacy: A Selective MAO-B Inhibitor

Deprenyl's therapeutic efficacy is primarily attributed to its role as a selective, irreversible inhibitor of MAO-B.[2] MAO-B is a critical enzyme in the central nervous system responsible for the degradation of catecholamines, most notably dopamine.[3] By inhibiting MAO-B, Deprenyl increases the synaptic concentration of dopamine, which is beneficial in dopamine-deficient conditions like Parkinson's disease.[4] At lower clinical doses (e.g., 10 mg/day), its selectivity for MAO-B is pronounced, avoiding the hypertensive crises associated with non-selective MAO inhibitors that also block MAO-A, the enzyme responsible for metabolizing dietary amines like tyramine (the "cheese effect").[5][6]

Beyond MAO-B inhibition, the pharmacology of Deprenyl is complex. It is known to have neuroprotective properties, potentially by up-regulating antioxidant enzymes like superoxide dismutase and catalase, and by delaying apoptosis.[7][8] It is also a prodrug to methamphetamine and amphetamine, contributing to its psychostimulant effects at higher, non-selective doses.[1]

Rationale for the 4-Amino Substitution: A Hypothesis-Driven Approach

The decision to introduce an amino group at the para-position of the phenyl ring is a strategic choice designed to answer several key pharmacological questions:

-

Altered Target Affinity and Selectivity: How does the introduction of an electron-donating amino group influence the molecule's interaction with the active site of MAO-A and MAO-B? Could it enhance potency or alter the selectivity profile?

-

Modified Pharmacokinetics: The amino group can be a site for metabolism (e.g., N-acetylation) and can increase the polarity of the molecule. This may alter its ability to cross the blood-brain barrier and could change its metabolic fate and half-life.

-

Novel Target Engagement: The 4-amino-phenethylamine scaffold is a privileged structure in pharmacology. While structurally distinct, the 4-amino group is a key feature in compounds like the 4-aminoquinolines (e.g., chloroquine), which have mechanisms involving lysosomal accumulation.[9][10] Could a 4-Amino Deprenyl derivative exhibit novel interactions with other CNS targets, such as serotonin or dopamine transporters, or display unique intracellular trafficking properties?[11]

This early-stage research is therefore an exercise in hypothesis testing, built upon the solid foundation of Deprenyl's known pharmacology.

Part 2: Synthesis and Characterization Workflow

The synthesis of a novel compound requires a robust and verifiable pathway. The proposed strategy for rac-4-Amino Deprenyl adapts the classical synthesis of Deprenyl, incorporating a protecting group strategy to ensure the integrity of the 4-amino moiety during the reaction sequence.

Proposed Synthetic Pathway

The synthesis is envisioned as a three-stage process: formation of a protected phenethylamine backbone, introduction of the crucial propargyl group, and final deprotection.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol is a theoretical construct for research purposes and must be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.

Step 1: Protection of 4-Amino-phenylacetone

-

Dissolve 4-amino-phenylacetone (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane).

-

Cool the solution to 0°C in an ice bath.

-

Add Di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) and a non-nucleophilic base like Triethylamine (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor reaction completion via Thin-Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup and purify the resulting N-Boc-4-amino-phenylacetone via column chromatography.

-

Causality: The Boc protecting group is chosen for its stability under the basic and reductive conditions of the subsequent steps and its straightforward removal under acidic conditions that are unlikely to affect the final product structure.

-

Step 2: Reductive Amination

-

Dissolve the protected ketone from Step 1 (1.0 eq) in methanol.

-

Add methylamine (2.0 eq, typically as a solution in ethanol or THF).

-

Stir for 1 hour to allow for imine formation.

-

Add a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN, 1.5 eq), portion-wise.

-

Stir at room temperature for 24 hours.

-

Quench the reaction, perform an aqueous workup, and purify the resulting protected backbone.[12]

-

Causality: Reductive amination is a classic and efficient method for forming the phenethylamine backbone.[12] NaBH3CN is selected as it is more selective for the protonated imine intermediate over the ketone, minimizing side reactions.

-

Step 3: Propargylation

-

Dissolve the secondary amine from Step 2 (1.0 eq) in a polar aprotic solvent like Tetrahydrofuran (THF).

-

Cool to 0°C and add a strong base, such as sodium hydride (NaH, 1.2 eq), to deprotonate the amine.

-

After stirring for 30 minutes, add propargyl bromide (1.2 eq) dropwise.[12]

-

Allow the reaction to proceed for 12 hours.

-

Purify the resulting protected rac-4-Amino Deprenyl.

-

Causality: This N-alkylation step introduces the propargyl group, which is the key pharmacophore responsible for the irreversible inhibition of MAO-B.[12]

-

Step 4: Deprotection and Purification

-

Dissolve the protected final product in dichloromethane.

-

Add an excess of Trifluoroacetic acid (TFA).

-

Stir at room temperature for 2-4 hours, monitoring by TLC.

-

Remove the solvent and excess acid under reduced pressure.

-

Neutralize with a basic solution and extract the final product.

-

Purify the crude rac-4-Amino Deprenyl via column chromatography and/or crystallization to yield the final, pure compound.[12]

Structural Elucidation and Purity Assessment

A self-validating protocol demands rigorous confirmation of the product's identity and purity.

| Technique | Purpose | Expected Outcome for rac-4-Amino Deprenyl |

| TLC | Monitor reaction progress and assess crude purity. | A single spot with a distinct Rf value from starting materials.[13] |

| HPLC | Determine final purity quantitatively. | A single major peak, allowing for purity calculation (e.g., >98%).[14] |

| Mass Spec (MS) | Confirm molecular weight. | A molecular ion peak corresponding to the exact mass of C13H18N2. |

| ¹H & ¹³C NMR | Confirm chemical structure and connectivity. | Characteristic peaks corresponding to aromatic protons (with splitting patterns indicative of para-substitution), the propargyl group, the N-methyl and alpha-methyl groups, and the methylene bridge. |

Part 3: In Vitro Pharmacological Evaluation

With the novel compound synthesized and validated, the next phase is to determine its biological activity. The logical starting point is to assess its effect on the primary target of the parent compound, MAO-B.

Protocol: MAO-A and MAO-B Inhibition Assay

This protocol utilizes a commercially available fluorometric assay kit, a standard in early-stage screening for its high throughput and sensitivity.

-

Preparation: Reconstitute human recombinant MAO-A and MAO-B enzymes, the substrate (e.g., Amplex Red), and horseradish peroxidase (HRP) in the provided assay buffer.

-

Compound Dilution: Prepare a serial dilution of rac-4-Amino Deprenyl (e.g., from 100 µM to 1 pM) in DMSO, followed by a further dilution in assay buffer. Include Deprenyl or Selegiline as a positive control.

-

Assay Plate Setup: In a 96-well black plate, add the assay buffer, the serially diluted test compound, and the respective MAO enzyme (MAO-A or MAO-B in separate wells).

-

Pre-incubation: Incubate the plate for 15 minutes at 37°C. This allows the irreversible inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate/HRP mixture to all wells to initiate the reaction. The active MAO enzyme will convert the substrate, leading to the production of H₂O₂, which reacts with the Amplex Red substrate in the presence of HRP to produce the fluorescent product, resorufin.

-

Signal Detection: Read the fluorescence intensity (Excitation ~530-560 nm, Emission ~590 nm) every 5 minutes for 30-60 minutes using a plate reader.

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time).

-

Normalize the rates to the vehicle control (100% activity) and a fully inhibited control (0% activity).

-

Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Interpreting the Data: Building the SAR

The primary output will be the IC50 values for both MAO isoforms.

| Compound | Hypothetical MAO-A IC50 (nM) | Hypothetical MAO-B IC50 (nM) | Selectivity Index (A/B) |

| Deprenyl (Control) | 1,500 | 15 | 100 |

| rac-4-Amino Deprenyl | Experimental Value | Experimental Value | Calculated Value |

-

Increased Potency at MAO-B: An IC50 lower than the control would suggest the 4-amino group enhances binding or reactivity.

-

Altered Selectivity: A significant change in the selectivity index would be a key finding. A lower index might imply a broader spectrum of activity, while a higher index would suggest improved specificity. This is a crucial parameter for predicting potential side effects.[6]

Part 4: The Dopaminergic System and Future Directions

The core mechanism of Deprenyl is the potentiation of dopaminergic neurotransmission. The introduction of the 4-amino group must be evaluated in this context.

Should the initial MAO inhibition data prove promising, the logical next steps in this early-stage research program would involve:

-

Chiral Separation: The current guide focuses on the racemic mixture. Separating the R- and S-enantiomers via chiral HPLC is critical, as biological activity is often stereospecific. The levorotatory isomer of Deprenyl (Selegiline) is the more potent MAO-B inhibitor.[1]

-

Secondary Target Screening: As outlined in Figure 2, assessing the compound's activity at dopamine, serotonin, and norepinephrine transporters (DAT, SERT, NET) is essential to understand its full pharmacological profile.

-

Early ADME-Tox: Preliminary assessments of metabolic stability using liver microsomes and cytotoxicity in a relevant neuronal cell line (e.g., SH-SY5Y) are necessary to identify potential liabilities before committing further resources.